molecular formula C13H10F3N3O3S B2542344 4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile CAS No. 1935697-63-4

4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile

Cat. No.: B2542344
CAS No.: 1935697-63-4
M. Wt: 345.3
InChI Key: VNVUMXKMSSPQHT-UHFFFAOYSA-N
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Description

4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile is an organic compound with a complex structure that includes a nitro group, a trifluoromethyl group, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethyl)benzoic acid to introduce the nitro group. This is followed by the formation of the benzoyl chloride derivative, which then reacts with thiomorpholine to form the desired product. The reaction conditions often involve the use of strong acids or bases and may require specific temperatures and solvents to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)benzonitrile
  • 2-Nitro-4-(trifluoromethyl)benzoic acid
  • 3-Nitro-5-(trifluoromethyl)benzoic acid

Uniqueness

4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-[3-nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3S/c14-13(15,16)9-3-8(4-10(5-9)19(21)22)12(20)18-1-2-23-7-11(18)6-17/h3-5,11H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVUMXKMSSPQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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